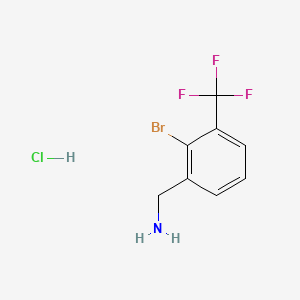

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride

Description

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 1214339-18-0) is a halogenated aromatic amine with the molecular formula C₈H₈BrClF₃N and a molecular weight of 290.51 g/mol . It features a benzylamine backbone substituted with a bromine atom at position 2 and a trifluoromethyl (-CF₃) group at position 3 on the phenyl ring. This compound is commonly used as a synthetic intermediate in organic chemistry, particularly in the preparation of carbamate derivatives (e.g., tert-butyl carbamates) for drug discovery .

Properties

IUPAC Name |

[2-bromo-3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJLSFCSZHEUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743131 | |

| Record name | 1-[2-Bromo-3-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214339-18-0 | |

| Record name | 1-[2-Bromo-3-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Aminomethylation: The brominated intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride or a similar aminating agent under acidic conditions to introduce the methanamine group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, forming various derivatives.

Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products:

Substitution Products: Various substituted aromatic amines.

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Secondary or tertiary amines.

Coupling Products: Biaryl compounds or more complex aromatic systems.

Scientific Research Applications

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of agrochemicals, dyes, and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are influenced by the positions of bromine and trifluoromethyl groups. Below is a comparison with analogs differing in substituent placement or identity:

Table 1: Structural and Electronic Comparisons

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group in the target compound significantly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to fluorine-substituted analogs .

- Steric Considerations : Bromine at position 2 in the target compound avoids steric clashes with the trifluoromethyl group, unlike in (3-bromo-2-fluorophenyl)methanamine, where adjacent substituents may hinder reactivity .

Table 3: Hazard Profile Comparison

Biological Activity

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group which enhances its lipophilicity, allowing for better interaction with biological membranes. The presence of the bromine atom can facilitate halogen bonding, which may influence binding affinity to various biological targets. Its hydrochloride form increases solubility, making it suitable for biological assays.

The mechanism of action for this compound is multifaceted:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross cell membranes, enhancing its bioavailability.

- Protein Interaction : The bromine atom can engage in halogen bonding with proteins or enzymes, potentially altering their activity.

- Hydrogen Bonding : The compound can form hydrogen bonds through its amine group, stabilizing interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Chlamydia trachomatis, where it selectively reduced chlamydial inclusion numbers and sizes in infected cells. The presence of the trifluoromethyl group was crucial for this activity, as derivatives lacking this substituent showed no effect .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, potentially by interfering with specific cellular pathways. The mechanism appears to involve the modulation of enzyme activities related to cell proliferation and apoptosis.

Case Study 1: Antichlamydial Activity

In a study assessing the antichlamydial activity of various compounds, this compound was tested at a concentration of 50 μg/mL. Results indicated a significant reduction in chlamydial inclusions compared to untreated controls, highlighting the compound's potential as a therapeutic agent against Chlamydia infections .

| Compound | Concentration (μg/mL) | Inclusion Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Test | 50 | 75 |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on various cancer cell lines. The results demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12 |

| HeLa (Cervical) | 15 |

| A549 (Lung) | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.